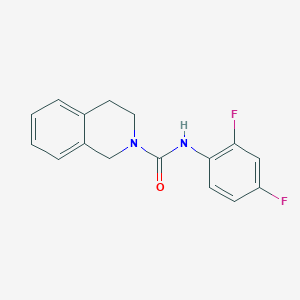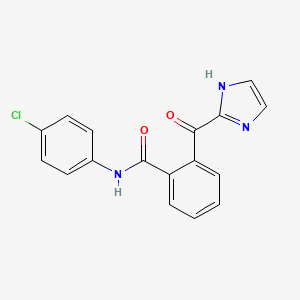
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine, also known as CMTM, is a synthetic compound that belongs to the thiazole class of molecules. It has been studied extensively for its potential therapeutic applications in various diseases.
科学研究应用
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been studied for its ability to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects in animal models of arthritis and inflammatory bowel disease.
作用机制
The exact mechanism of action of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer cell growth. 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of STAT3, a transcription factor that plays a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have low toxicity in animal studies, suggesting that it may be a safe and effective therapeutic agent.
实验室实验的优点和局限性
One advantage of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is that it has been shown to have low toxicity in animal studies, making it a potentially safe therapeutic agent. Another advantage is that it has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, one limitation of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine. One area of research could be to further explore its anti-inflammatory and anti-tumor properties in animal models of disease. Another area of research could be to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases or infectious diseases. Additionally, further studies could be done to elucidate its mechanism of action and optimize its therapeutic potential.
合成方法
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine can be synthesized using a multi-step process involving the reaction of 4-chloroaniline with 2-methoxybenzaldehyde, followed by the addition of methyl isothiocyanate and thionyl chloride. The resulting product is then purified using column chromatography to obtain pure 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine.
属性
IUPAC Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-16(12-7-9-13(18)10-8-12)20-17(22-11)19-14-5-3-4-6-15(14)21-2/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWJVIQKVUSIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)

![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)



![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![4-(2-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5761398.png)
![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)